molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

palladium(II) acetate

Cat. No. B110540
Key on ui cas rn: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Patent
US05622634

Procedure details

A thin film of organic palladium compound was formed on the substrate 1 that carries thereon the device electrodes 4 and 5 by applying an organic palladium solution prepared by dissolving an organic palladium compound formed from palladium acetate and amine into butylacetate to the substrate 1. Then, the substrate 1 was baked at 300° C. for 10 minutes in the atmosphere within an oven to decompose and oxide the organic palladium on the substrate 1 until a film 7 of PdO was formed there.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Pd:1].C([O:6][C:7](=[O:9])[CH3:8])CCC>>[C:7]([O-:9])(=[O:6])[CH3:8].[Pd+2:1].[C:7]([O-:9])(=[O:6])[CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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